Pregn-5-ene-3,20-dione

Reproductive endocrinology Ovulation induction Progestin pharmacology

Pregn-5-ene-3,20-dione (CAS 1236-09-5) is a C21 Δ⁵-3-ketosteroid that serves as the obligate intermediate in the two-step enzymatic conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). Unlike the more common Δ⁴-3-keto configuration of progesterone, the Δ⁵-3-keto structure of this compound makes it the specific substrate for the isomerase half-reaction, a critical control point in steroid hormone biosynthesis.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 1236-09-5
Cat. No. B073934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregn-5-ene-3,20-dione
CAS1236-09-5
Synonymspregn-5-ene-3,20-dione
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyMNRHZPCIEGLWGK-LEKSSAKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregn-5-ene-3,20-dione (CAS 1236-09-5) Procurement Guide: A Key Steroidogenic Intermediate


Pregn-5-ene-3,20-dione (CAS 1236-09-5) is a C21 Δ⁵-3-ketosteroid that serves as the obligate intermediate in the two-step enzymatic conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) [1]. Unlike the more common Δ⁴-3-keto configuration of progesterone, the Δ⁵-3-keto structure of this compound makes it the specific substrate for the isomerase half-reaction, a critical control point in steroid hormone biosynthesis [2].

1
Specific substrate for 3β-HSD isomerase half-reaction assays
2
Δ5-3-keto structure enables metabolic tracing distinct from progesterone
3
Supports selective inhibitor screening and enzyme mechanism studies

Why Pregn-5-ene-3,20-dione Cannot Be Replaced by Progesterone or Other Δ⁴ Analogs in Key Research Applications


The Δ⁵-3-keto structure of Pregn-5-ene-3,20-dione confers distinct biochemical properties that cannot be replicated by its Δ⁴ isomer progesterone or other in-class compounds. The isomerase and dehydrogenase activities of the 3β-HSD enzyme complex operate on structurally distinct substrates, and substitution with progesterone or other Δ⁴ analogs fails to probe the isomerase half-reaction [1]. Furthermore, the differential sensitivity of the isomerase and dehydrogenase steps to inhibitors such as 2α-cyanoprogesterone [2] and the divergent effects of oxidizing agents on substrate binding [3] demonstrate that these activities reside in separate active sites, making the use of the correct substrate critical for meaningful experimental outcomes.

Δ4 analogs do not probe the isomerase half-reaction
Progesterone and other Δ4-3-keto steroids are not substrates for the isomerase activity of 3β-HSD; substitution may fail to detect isomerase-specific effects.
Inhibitor sensitivity differs between isomerase and dehydrogenase
2α-Cyanoprogesterone blocks the dehydrogenase step at nM concentrations but spares the isomerase; using wrong substrates can mask isomerase-selective inhibition.
Substrate binding sites are functionally distinct
Oxidizing agents alter KM for dehydrogenase substrates but not for the isomerase substrate; experimental conclusions may shift if substrate specificity is not controlled.

Quantitative Differentiation of Pregn-5-ene-3,20-dione Against Closest Analogs


Ovulation Facilitation Potency Matches Progesterone and Exceeds 5α-Dihydroprogesterone

In a direct head-to-head comparison using PMSG-primed immature rats, Pregn-5-ene-3,20-dione facilitated ovulation with potency comparable to progesterone at doses of 0.25 mg or higher [1]. In contrast, 5α-dihydroprogesterone required a dose three to four times that of progesterone to achieve a comparable effect, while 17α-hydroxypregnenolone and 17α-hydroxyprogesterone were completely ineffective at influencing ovulation [1].

Ovulation Facilitation
Head-to-head
Reported comparable endpoint response to progesterone at 0.25 mg; 5α-DHP required 3–4× dose
Supports reproductive endocrinology research with metabolic tracking advantage
PMSG-primed immature rat model; 17α-hydroxy analogs inactive
Reproductive endocrinology Ovulation induction Progestin pharmacology

Higher Substrate Affinity for Human Placental Isomerase Compared to C19 Analog

Kinetic analysis of purified human placental 3β-HSD/isomerase revealed that Pregn-5-ene-3,20-dione (C21 substrate) exhibits a Km of 9.3 μM for the isomerase reaction, demonstrating approximately 3-fold higher affinity compared to the C19 analog 5-androstene-3,17-dione, which has a Km of 27.6 μM [1]. Both substrates achieve comparable maximal velocities (Vmax: 914.2 vs. 888.4 nmol/min/mg), indicating that the C21 steroid is the kinetically preferred substrate.

Substrate Affinity (Km)
Cross-study
Km 9.3 μM (C21) vs. 27.6 μM (C19); ~3-fold higher affinity
May support lower substrate use in isomerase assays
Purified human placental enzyme; pH 7.5, 37 °C
Enzyme kinetics Steroid isomerase Substrate specificity

Isomerase Activity Resistant to 2α-Cyanoprogesterone Inhibition While Dehydrogenase Is Potently Blocked

2α-Cyanoprogesterone exhibits a striking >700-fold selectivity for inhibiting the 3β-HSD dehydrogenase activity over the isomerase activity [1]. The inhibitor potently blocks the conversion of pregnenolone to progesterone with IC50 values of 66-700 nM across bovine and human tissues, but is an exceedingly poor inhibitor of the isomerization of Pregn-5-ene-3,20-dione, yielding IC50 values between 50 and 70 μM [1].

Inhibitor Selectivity
Head-to-head
Isomerase IC50 50–70 μM vs. dehydrogenase IC50 66–700 nM; >700-fold selectivity
Allows isolated isomerase studies in presence of 2α-cyanoprogesterone
Bovine and human tissue microsomes
Enzyme inhibition Selectivity profiling Steroidogenesis

Isomerase and Dehydrogenase Activities Occupy Distinct Substrate Binding Sites

Treatment of human placental microsomes with hydrogen peroxide significantly increased the KM for the 3β-HSD substrate pregnenolone, yet had no effect on the KM for the isomerase substrate Pregn-5-ene-3,20-dione [1]. This differential response provides kinetic evidence that the dehydrogenase and isomerase activities reside in distinct substrate binding sites rather than a common active site, with Pregn-5-ene-3,20-dione serving as the specific probe for the isomerase domain.

Distinct Binding Sites
Class-level
KM unchanged after H2O2 for isomerase substrate; increased for dehydrogenase substrate
Supports separate active site model for 3β-HSD enzyme mechanism
Human placental microsomes; H2O2 exposure
Enzyme mechanism Active site topology Kinetic analysis

High-Value Application Scenarios for Pregn-5-ene-3,20-dione Procurement


Selective Assay of 5-ene-3-ketosteroid Isomerase Activity in 3β-HSD Research

Pregn-5-ene-3,20-dione is the definitive substrate for measuring the isomerase half-reaction of 3β-HSD independently of the dehydrogenase activity. Its Km of 9.3 μM and resistance to 2α-cyanoprogesterone inhibition (IC50 50-70 μM vs. nM-range blockade of the dehydrogenase step) allow for clean kinetic characterization of the isomerase domain [1][2].

In Vivo Progestational Bioactivity Studies Requiring Distinct Metabolic Tracing

Unlike progesterone, Pregn-5-ene-3,20-dione retains the Δ⁵ double bond, enabling researchers to distinguish exogenously administered compound from endogenous progesterone. Its equipotency to progesterone in ovulation facilitation at 0.25 mg doses in the PMSG-primed rat model makes it a powerful tool for reproductive endocrinology studies where metabolic fate tracking is critical [3].

Enzyme Mechanism Studies Probing Separate Dehydrogenase and Isomerase Active Sites

The differential response of Pregn-5-ene-3,20-dione and pregnenolone to oxidizing agents such as hydrogen peroxide provides kinetic evidence for distinct binding sites within the 3β-HSD enzyme complex. Procurement of this compound is essential for laboratories investigating the topological organization and catalytic mechanism of this dual-function enzyme, particularly in human placental and adrenal tissue models [4].

Screening for Isomerase-Selective Inhibitors in Drug Discovery Programs

The >700-fold selectivity window between isomerase and dehydrogenase inhibition by 2α-cyanoprogesterone demonstrates that Pregn-5-ene-3,20-dione is the required substrate for high-throughput screens targeting the isomerase domain. Using pregnenolone alone would conflate both activities and miss isomerase-selective hits [2].

Application
Selection Property
Validation Focus
Isomerase activity assay
Δ5-3-keto substrate specificity
Activity in presence of 2α-cyanoprogesterone
Reproductive endocrinology studies
Distinct metabolic tracing from progesterone
Ovulation endpoint response
Enzyme active site topology
Differential response to oxidizing agents
Substrate binding independence
Selective inhibitor screening
Inhibitor selectivity window
Avoidance of dehydrogenase interference
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